2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
Description
2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1779132-42-1) is a heterocyclic compound featuring a triazole core substituted with a 2-chloropyridin-3-yl group and a carboxylic acid moiety. Its molecular formula is C₉H₄ClF₃N₄O₂, with a molecular weight of 292.60 g/mol .
Properties
Molecular Formula |
C8H5ClN4O2 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-6(2-1-3-10-7)13-11-4-5(12-13)8(14)15/h1-4H,(H,14,15) |
InChI Key |
ALZOUCDJUVBJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 2-chloropyridine, is synthesized through the chlorination of pyridine.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.
Coupling of the Pyridine and Triazole Rings: The final step involves coupling the 2-chloropyridine with the triazole ring, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C8H5ClN4O2 . It has a molecular weight of 224.60 g/mol .
Names and Identifiers:
- IUPAC Name: 2-(2-chloropyridin-3-yl)triazole-4-carboxylic acid
- InChI: InChI=1S/C8H5ClN4O2/c9-7-6(2-1-3-10-7)13-11-4-5(12-13)8(14)15/h1-4H,(H,14,15)
- InChIKey: ALZOUCDJUVBJQR-UHFFFAOYSA-N
- SMILES: C1=CC(=C(N=C1)Cl)N2N=CC(=N2)C(=O)O
- Synonyms:
While the search results do not provide specific applications for this compound, they do offer some context regarding similar compounds and related research areas:
- 1,2,3-Triazole Derivatives: 1,2,3-triazoles, in general, possess favorable properties such as low multidrug resistance, low toxicity, high bioavailability, and stability under various conditions, making them valuable in medicinal chemistry .
- Triazole-containing compounds: are investigated for their potential as inhibitors of the enzyme AChE, which is relevant in the context of neurodegenerative diseases .
- Synthesis of Triazole Derivatives: Research has been done on the synthesis of triazole derivatives, which may be relevant to the synthesis of this compound .
- Other research areas: include the development of antibacterial polymeric systems and imaging techniques for detecting lactate in biological samples .
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
The following analysis compares 2-(2-chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid with structurally related triazole-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Heteroaromatic substituents (e.g., pyridine, thiazole) improve binding to biological targets via hydrogen bonding or π-π interactions .
- Zwitterionic forms (e.g., in compounds with pyridine or thiazole) may balance solubility and membrane penetration .
Physicochemical Properties
Key Observations :
- The trifluoromethyl group in the target compound likely increases molecular weight and hydrophobicity compared to non-CF₃ analogs.
- Higher boiling points in chlorophenyl analogs suggest stronger intermolecular forces (e.g., dipole-dipole interactions) .
Biological Activity
2-(2-Chloropyridin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a triazole ring with a pyridine moiety, which may enhance its pharmacological properties. Recent studies have highlighted its potential as an antimicrobial and anticancer agent.
Chemical Structure
The compound's structure can be represented as follows:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains both triazole and pyridine rings; chlorine substitution affects reactivity |
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. The presence of the triazole ring is critical for binding to specific molecular targets, which modulates the activity of enzymes or receptors involved in microbial resistance mechanisms. For example, studies have shown that certain triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Notably, research involving similar triazole-containing compounds has demonstrated their efficacy against several cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity of these compounds is often measured using the IC50 parameter, which indicates the concentration required to inhibit cell viability by 50% .
Table: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(2-Chloropyridin-3-yl)-triazole derivative | HepG2 | 12.22 |
| 2-(2-Chloropyridin-3-yl)-triazole derivative | HCT-116 | 14.16 |
| 2-(2-Chloropyridin-3-yl)-triazole derivative | MCF-7 | 14.64 |
These findings suggest that modifications to the triazole structure can significantly impact biological activity, indicating a structure–activity relationship (SAR) where specific substituents enhance anticancer effects .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
- Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing various biochemical processes critical for cellular function.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through pathways that involve cell cycle arrest and activation of caspases .
Case Studies
Recent case studies have focused on synthesizing new derivatives based on the triazole framework to enhance biological activity. For instance:
- Synthesis of Triazole Hybrids : A series of hybrids were synthesized via the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) method, showing promising results against liver and breast cancer cell lines with IC50 values comparable to established chemotherapeutics like Sorafenib .
- Comparative Studies : Studies comparing the efficacy of various triazole derivatives highlight the importance of structural modifications in enhancing bioactivity and reducing toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
